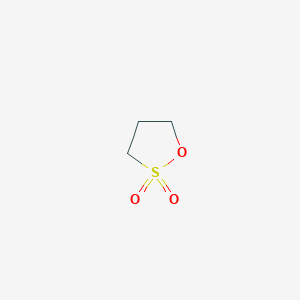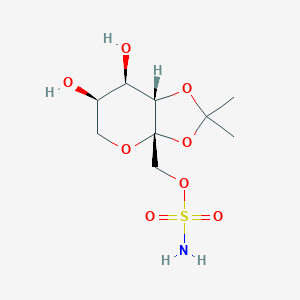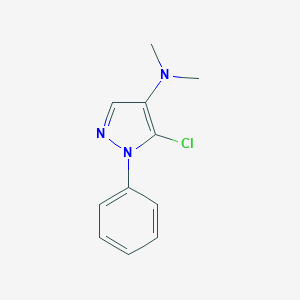![molecular formula C27H37N3O2 B022744 N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide CAS No. 110101-64-9](/img/structure/B22744.png)
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
作用機序
The mechanism of action of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is complex and not fully understood. It is known to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may reduce drug-seeking behavior and improve cognitive function.
Biochemical and Physiological Effects:
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the brain, which may contribute to its anti-addictive effects. It has also been shown to improve cognitive function in animal models of schizophrenia, possibly by modulating glutamate neurotransmission.
実験室実験の利点と制限
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in addiction, schizophrenia, and other psychiatric disorders. However, there are also limitations to its use. It is a complex compound that requires careful synthesis and purification, and its effects may be influenced by a number of factors, such as dose, route of administration, and animal strain.
将来の方向性
There are many potential future directions for research on N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in combination with other drugs, such as antipsychotics or antidepressants, to improve their efficacy. Finally, there is interest in exploring the potential use of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in the treatment of other psychiatric disorders, such as bipolar disorder or anxiety disorders.
合成法
The synthesis of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a complex process that involves several steps. The starting materials are cyclohexylmagnesium bromide, benzyl chloride, 4-(2-methoxyphenyl)piperazine, and 3-chloropropanoic acid. The reaction is carried out under carefully controlled conditions, and the product is purified by column chromatography.
科学的研究の応用
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in the pathophysiology of addiction, schizophrenia, and other psychiatric disorders. Studies have shown that N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia.
特性
CAS番号 |
110101-64-9 |
|---|---|
製品名 |
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
分子式 |
C27H37N3O2 |
分子量 |
435.6 g/mol |
IUPAC名 |
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C27H37N3O2/c1-32-25-15-9-8-14-24(25)30-20-18-29(19-21-30)17-16-26(31)28-27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2,4-5,8-11,14-15,23,27H,3,6-7,12-13,16-21H2,1H3,(H,28,31) |
InChIキー |
WLYGOGBWJMMWNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(C3CCCCC3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(C3CCCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)


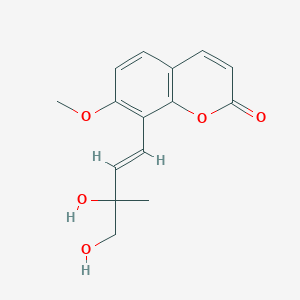

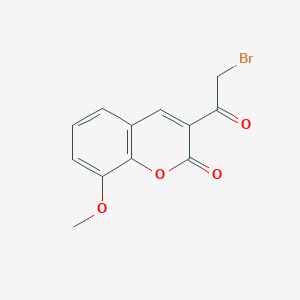
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
